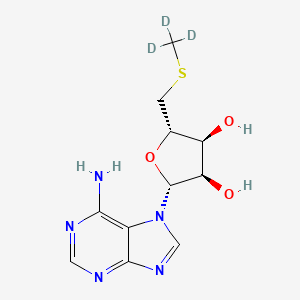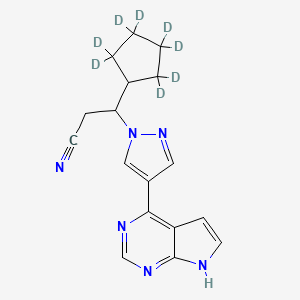
(Rac)-Ruxolitinib-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Ruxolitinib-d8 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the effects of Janus kinase inhibition in various biological processes and diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d8 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the core structure of Ruxolitinib. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Formation of Core Structure: The core structure of Ruxolitinib is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Ruxolitinib-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Rac)-Ruxolitinib-d8 is widely used in scientific research due to its ability to inhibit Janus kinase 1 and Janus kinase 2. Its applications include:
Chemistry: Studying the effects of deuterium incorporation on the stability and reactivity of compounds.
Biology: Investigating the role of Janus kinase signaling in cellular processes and disease mechanisms.
Medicine: Exploring the therapeutic potential of Janus kinase inhibitors in treating diseases such as myelofibrosis and polycythemia vera.
Industry: Developing new drugs and optimizing existing therapies by enhancing their pharmacokinetic properties.
Mecanismo De Acción
(Rac)-Ruxolitinib-d8 exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced inflammation and cell proliferation. The molecular targets include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which plays a crucial role in immune response and hematopoiesis.
Comparación Con Compuestos Similares
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d8, used as a therapeutic agent for myelofibrosis and polycythemia vera.
Tofacitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis and other autoimmune diseases.
Baricitinib: A selective Janus kinase 1 and Janus kinase 2 inhibitor used for treating rheumatoid arthritis.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Ruxolitinib. This makes this compound a valuable tool in research for studying the effects of Janus kinase inhibition with improved stability and reduced metabolic degradation.
Propiedades
Fórmula molecular |
C17H18N6 |
|---|---|
Peso molecular |
314.41 g/mol |
Nombre IUPAC |
3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2 |
Clave InChI |
HFNKQEVNSGCOJV-SVYQBANQSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H] |
SMILES canónico |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



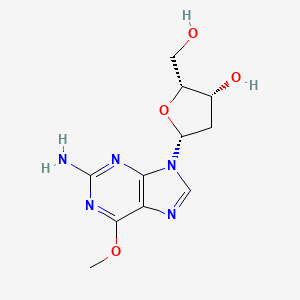
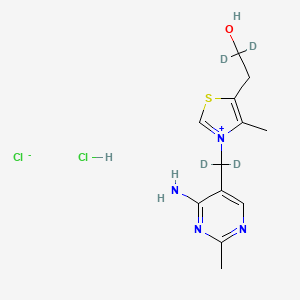
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
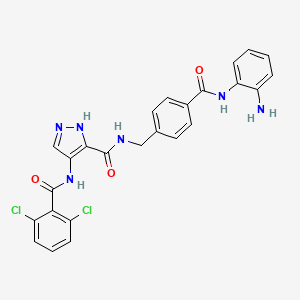
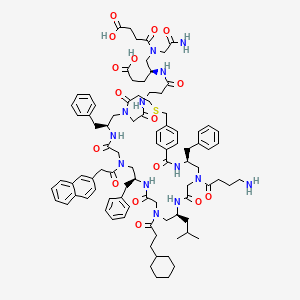


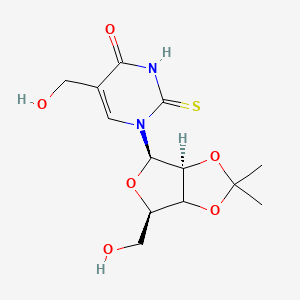
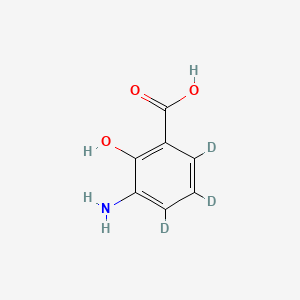
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
![5-[(1S)-2-[3-[4-[3-[(3S)-3-[(2R)-2-cyclopentyl-2-hydroxy-2-phenylethoxy]-1-azoniabicyclo[2.2.2]octan-1-yl]propoxy]phenoxy]propylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one;bromide](/img/structure/B15140890.png)

